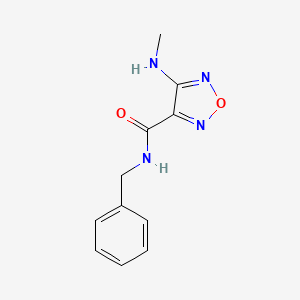
N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
N-Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Methylation: The methylamino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the benzyl and oxadiazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like benzyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position may yield benzaldehyde derivatives.
Applications De Recherche Scientifique
N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biology: It may serve as a probe or ligand in biological studies to understand enzyme interactions or cellular processes.
Industry: The compound can be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
- N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxylate
- N-Benzyl-4-(methylamino)-1,2,5-thiadiazole-3-carboxamide
- N-Benzyl-4-(methylamino)-1,2,5-triazole-3-carboxamide
Comparison: N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to thiadiazoles and triazoles, oxadiazoles often exhibit different reactivity and stability profiles, making them suitable for specific applications in drug design and materials science.
Propriétés
| 82142-69-6 | |
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
N-benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C11H12N4O2/c1-12-10-9(14-17-15-10)11(16)13-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)(H,13,16) |
Clé InChI |
GKZVOCMSGAYMCQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NON=C1C(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
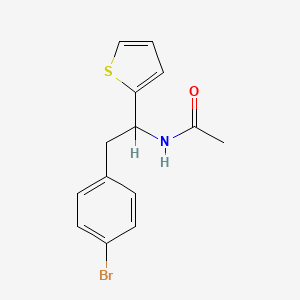
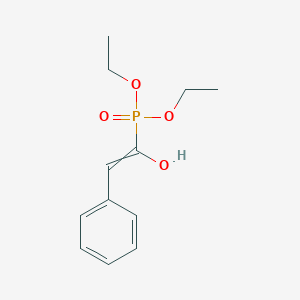

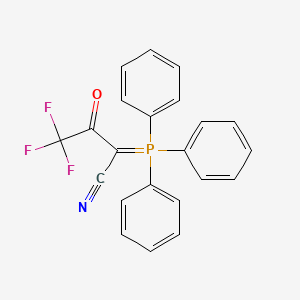

![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/no-structure.png)


![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
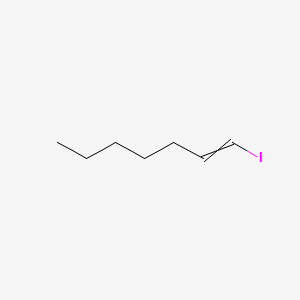
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
